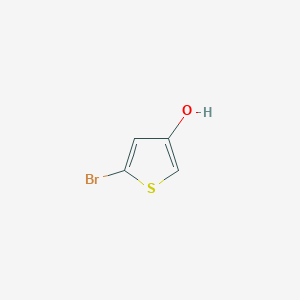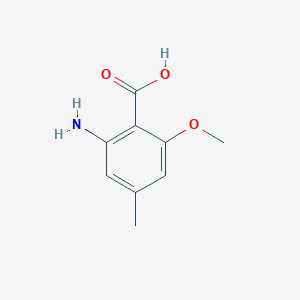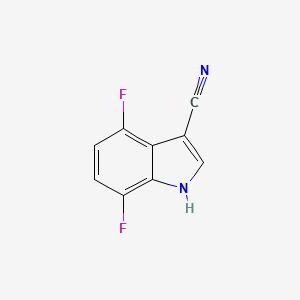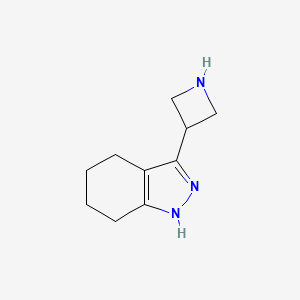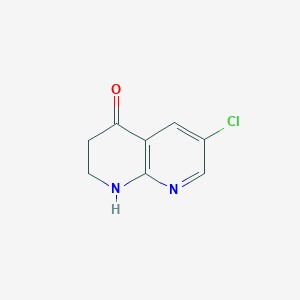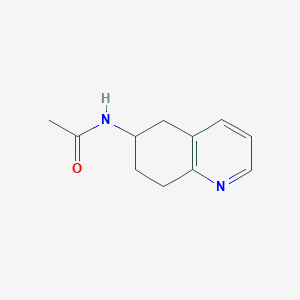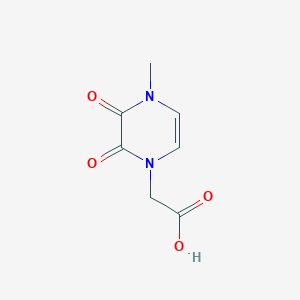![molecular formula C7H12F3NO B15070905 [2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
[2-(Trifluoromethyl)oxan-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Trifluoromethyl)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol. It is known for its utility in research and development, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)oxan-4-yl]methanamine typically involves the reaction of oxan-4-ylmethanamine with trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is stirred at a temperature range of 0-25°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Trifluoromethyl)oxan-4-yl]methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as halides or amines; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxan-4-ylmethanamine derivatives.
Applications De Recherche Scientifique
Chemistry: [2-(Trifluoromethyl)oxan-4-yl]methanamine is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of trifluoromethylated amines with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its pharmacological properties and potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of [2-(Trifluoromethyl)oxan-4-yl]methanamine involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
[2-(Trifluoromethyl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[2-(Trifluoromethyl)oxan-4-yl]acetic acid: Contains a carboxylic acid group instead of an amine.
[2-(Trifluoromethyl)oxan-4-yl]methyl chloride: Contains a chloride group instead of an amine.
Uniqueness: [2-(Trifluoromethyl)oxan-4-yl]methanamine is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable building block in synthetic chemistry and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C7H12F3NO |
|---|---|
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)oxan-4-yl]methanamine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-3-5(4-11)1-2-12-6/h5-6H,1-4,11H2 |
Clé InChI |
AUXRNNZZZTUZID-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CC1CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


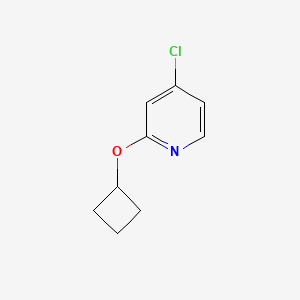
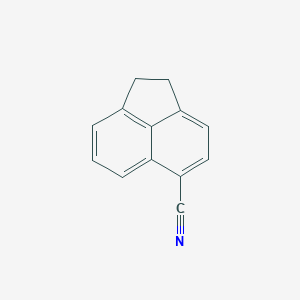
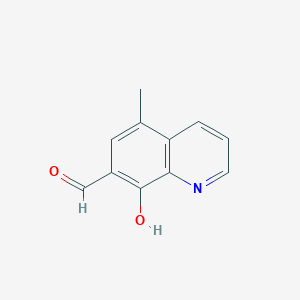
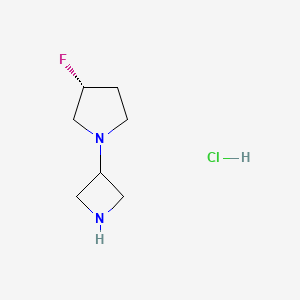
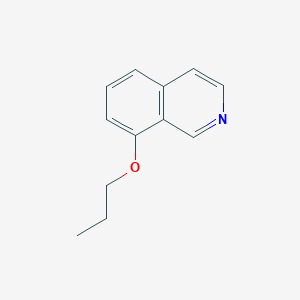
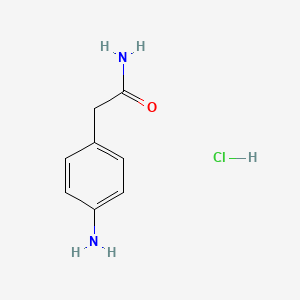
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
